molecular formula C19H25N3O5 B14016540 Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate

Cat. No.: B14016540
M. Wt: 375.4 g/mol
InChI Key: MZYFAVIUXBITQW-UHFFFAOYSA-N
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Description

This compound features a piperazine core modified at the 1-position with a tert-butyl carbamate group and at the 4-position with a 3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl chain (Fig. 1). The benzoxazolone moiety (2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl) is critical for bioactivity, often interacting with enzymes or receptors via hydrogen bonding and π-stacking . The tert-butyl group enhances solubility in organic solvents and serves as a protective group during synthesis .

Synthesis typically involves coupling a Boc-protected piperazine with a benzoxazolone-propyl intermediate. For example, tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)piperazine-1-carboxylate was synthesized via Boc protection of 7-(piperazin-1-yl)benzo[d]oxazol-2(3H)-one, yielding 54% after purification .

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)22-10-8-21(9-11-22)7-6-15(23)13-4-5-14-16(12-13)26-17(24)20-14/h4-5,12H,6-11H2,1-3H3,(H,20,24)

InChI Key

MZYFAVIUXBITQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl piperazine-1-carboxylate

The tert-butyl piperazine-1-carboxylate (Boc-piperazine) is a commercially available or easily synthesized intermediate. A common preparation method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to selectively protect one nitrogen atom:

  • Reaction Conditions: Piperazine is treated with Boc2O in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine at room temperature.
  • Yield: Typically high, around 90-99%.
  • Purification: Standard extraction and chromatography techniques are applied to isolate the Boc-protected piperazine.

Formation of 4-(4-tert-Butyloxycarbonyl)piperazin-1-yl Butanal Dimethyl Acetal Intermediate

An important intermediate for constructing the propyl linker is 4-(4-tert-butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal. This is synthesized by nucleophilic substitution of 4-chlorobutanal dimethyl acetal with tert-butyl piperazinecarboxylate in anhydrous N,N-dimethylformamide (DMF) at elevated temperature (100 °C) for 24 hours:

Parameter Details
Starting materials 4-chlorobutanal dimethyl acetal, Boc-piperazine
Solvent Anhydrous DMF
Temperature 100 °C
Reaction time 24 hours
Workup Extraction with ethyl acetate, washing, drying (Na2SO4)
Purification Silica gel chromatography (ethyl acetate eluent)
Yield 42% isolated yield

This intermediate contains a protected piperazine linked to a masked aldehyde functionality, which can be deprotected in subsequent steps to reveal the aldehyde for further reactions.

Coupling with Benzoxazole Derivative

The benzoxazole moiety, specifically 2-oxo-2,3-dihydrobenzo[d]oxazole, is introduced via a ketone-functionalized propyl linker. The coupling typically involves nucleophilic attack or condensation reactions between the aldehyde or ketone group on the linker and the benzoxazole derivative.

While explicit procedures for this exact compound are scarce, analogous methods for related compounds suggest the following:

  • Palladium-Catalyzed Cross-Coupling: Using palladium catalysts such as tris-(dibenzylideneacetone)dipalladium(0) with ligands like BINAP and bases such as sodium tert-butoxide in toluene at 70 °C for 1.5 hours can facilitate coupling of aryl halides with Boc-protected piperazines.
  • Reductive Amination: Sodium triacetoxyborohydride-mediated reductive amination of aldehyde intermediates with Boc-piperazine in acidic media (HOAc/DCM) at room temperature for 2 hours has been reported to yield amine-linked products with good yields (~67.7%).

Final Assembly and Purification

The final compound is assembled by linking the functionalized piperazine with the benzoxazole-containing propyl ketone. The reaction conditions typically involve:

  • Use of bases such as triethylamine or N-ethyl-N,N-diisopropylamine in solvents like acetonitrile or butan-1-ol.
  • Heating at moderate temperatures (50-65 °C) for several hours (4-6 h).
  • Workup includes filtration, washing with water and organic solvents, and drying under vacuum.

Purification is achieved by recrystallization or chromatography, yielding the target compound as a solid or oil with high purity and yields often exceeding 90% in optimized protocols.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Boc-piperazine synthesis Piperazine + Boc2O, Et3N, DCM, RT 90-99 Commercially available
4-(4-tert-Butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal 4-chlorobutanal dimethyl acetal + Boc-piperazine, DMF, 100 °C, 24 h 42 Intermediate for linker formation
Reductive amination Boc-piperazine + aldehyde, Na triacetoxyborohydride, HOAc/DCM, RT, 2 h 67.7 Forms amine linkage
Palladium-catalyzed coupling Aryl halide + Boc-piperazine, Pd2(dba)3, BINAP, NaOtBu, toluene, 70 °C, 1.5 h 95 Cross-coupling for arylation
Final coupling & purification Triethylamine or DIPEA, MeCN or BuOH, 50-65 °C, 4-6 h 90+ Final product isolation

Analytical and Characterization Data

The intermediates and final product are characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic tert-butyl singlets (~1.38-1.46 ppm), methylene multiplets for piperazine and linker chains, and aromatic signals for the benzoxazole ring.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular ion peaks consistent with the expected molecular weights.
  • Chromatography: Purity assessed by silica gel column chromatography and HPLC methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzo[d]oxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activities, is ongoing.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The benzo[d]oxazole moiety may play a key role in binding to these targets, while the piperazine ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent on Piperazine Carbamate Benzoxazolone Position Key Properties Biological Activity (IC50) Synthetic Yield Price (100 mg)
Target Compound tert-butyl 6 High solubility in organic solvents; Boc-protected intermediate Not reported 54% Not commercially listed
PF-8380 (3,5-Dichlorobenzyl analog) 3,5-dichlorobenzyl 6 Potent autotaxin inhibitor; competitive binding 0.0025 µM (reported) Not detailed $209
5-Chloro-2-methoxybenzyl analog 5-chloro-2-methoxybenzyl 6 Unknown bioactivity; structural diversity Not reported Not detailed Temporarily out of stock
7-Positional Isomer (tert-butyl) tert-butyl 7 Potential isomer-specific activity differences Not reported 54% Not listed

Detailed Analysis of Key Analogs

PF-8380 (3,5-Dichlorobenzyl analog)
  • Structural Difference : The 3,5-dichlorobenzyl group replaces the tert-butyl, enhancing hydrophobicity and enzyme affinity .
  • Bioactivity : PF-8380 is a well-characterized autotaxin inhibitor with an IC50 of 0.0025 µM, making it 100-fold more potent than early leads like S32826 . Its competitive inhibition mechanism is attributed to the dichlorobenzyl group’s interaction with hydrophobic enzyme pockets .
  • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
5-Chloro-2-methoxybenzyl Analog
  • Commercial Status: Limited availability suggests challenges in synthesis or lower demand .
7-Positional Isomer
  • Structural Difference : The benzoxazolone is at the 7-position instead of 6, which may reduce steric hindrance or alter binding interactions .
  • Synthesis : Similar to the target compound but with positional isomerism affecting reactivity and yield .

Physicochemical and Commercial Considerations

  • Solubility : The tert-butyl group improves organic-phase solubility, advantageous for synthetic intermediates, while PF-8380’s dichlorobenzyl group may limit aqueous solubility .
  • Price and Availability: PF-8380 is commercially available at $209/100 mg, reflecting its utility in drug discovery .

Biological Activity

Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate (CAS No. 2923227-25-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O5C_{12}H_{14}N_{2}O_{5}, with a molecular weight of 266.25 g/mol. The compound features a piperazine backbone and a benzo[d]oxazole moiety, which are known for their diverse biological activities.

1. Antimicrobial Properties

Research indicates that derivatives of benzoisothiazolone, closely related to the compound , exhibit significant antibacterial and antifungal activities. A study highlighted that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a potential for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzoisothiazolone DerivativeStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored in the context of Alzheimer's disease (AD). A study investigating a related compound demonstrated its ability to inhibit amyloid-beta (Aβ) aggregation and reduce neuroinflammation in astrocytes, which are critical in AD pathology . The compound showed a protective effect against Aβ-induced cell death by reducing pro-inflammatory cytokines like TNF-α.

Case Study: Neuroprotection in Astrocytes
In vitro studies showed that treatment with the compound led to a significant increase in cell viability in astrocytes exposed to Aβ 1-42. The results indicated that the compound could mitigate Aβ toxicity by approximately 20%, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Table 2: Effects on Cell Viability

TreatmentCell Viability (%)
Control100
Aβ 1-4243.78
Aβ 1-42 + Compound62.98

The proposed mechanism for the biological activity of this compound involves modulation of inflammatory pathways and inhibition of protein aggregation associated with neurodegenerative diseases. By targeting specific receptors involved in inflammation and neuronal signaling, the compound may exert protective effects on neural cells.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic strategies are observed in analogous compounds:

  • Hydrolysis in THF/Water : Reaction of intermediates (e.g., compound 42 ) with aqueous THF at room temperature yields 79% product after solvent removal .
  • Acid-Mediated Deprotection : Using 1M HCl in ethyl acetate achieves 60% yield but requires careful control of reaction time (5 minutes) to avoid over-decomposition .

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while ethyl acetate aids in acid-driven deprotection.
  • Temperature : Room temperature minimizes side reactions compared to heated conditions.
MethodSolvent SystemReaction TimeYield
ATHF/H₂O2 hours79%
BEthyl Acetate/HCl5 minutes60%

Q. How is spectroscopic characterization (NMR, MS) utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR Analysis : Key signals include:
    • t-Bu group : Singlets at δ 1.45–1.50 ppm.
    • Piperazine protons : Multiplets at δ 3.20–3.80 ppm.
    • Oxazolone protons : Aromatic resonances at δ 6.80–7.40 ppm .
  • ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons (e.g., t-Bu at ~28 ppm) .
  • Mass Spectrometry (ESI) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of t-Bu group at m/z 270 → 214) validate the structure .

Q. Best Practices :

  • Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.
  • Calibrate MS with standard references to ensure accuracy.

Q. What purification techniques are recommended for this compound, and how do solvent systems affect purity?

Methodological Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystallinity and remove residual salts.
  • Solvent Effects :
    • Polar solvents (e.g., methanol) may co-elute impurities.
    • Non-polar systems (hexane) enhance separation of hydrophobic fragments.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclization or deprotection) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, shortening development time by 40% .

Q. Example Workflow :

Simulate reaction intermediates using Gaussian or ORCA.

Validate with experimental kinetics (e.g., monitoring via HPLC).

Adjust catalysts/solvents based on computational thermochemistry.

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Analysis :
    • Peak Splitting in NMR : May indicate diastereomers; use chiral HPLC or NOESY to confirm stereochemistry .
    • Unexpected MS Fragments : Compare with isotopic patterns or perform HRMS to rule out adducts .
  • Multi-Technique Cross-Validation : Pair X-ray diffraction (single-crystal) with NMR to resolve ambiguous assignments .

Case Example :
In a hydrazide derivative study, ¹³C NMR discrepancies were resolved by X-ray crystallography, confirming hydrogen bonding distortions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Acute Toxicity : Use fume hoods and PPE (gloves, lab coats) due to oral toxicity (Category 4, H302) .
    • Fire Safety : Employ CO₂ extinguishers; avoid water if reactive byproducts form .
  • Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose via hazardous waste protocols .

Q. How do substituents on the piperazine ring influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) reduce piperazine basicity, altering nucleophilicity in substitution reactions .
  • Steric Effects : Bulky t-Bu groups hinder enzyme binding in bioactivity assays, as observed in reduced kinase inhibition compared to methyl-substituted analogs .

Q. Experimental Design :

  • Synthesize derivatives with varying substituents (e.g., ethyl, phenyl).
  • Test reactivity via SN2 kinetics and bioactivity via enzyme inhibition assays.

Q. Table 1: Comparative Yields Under Different Conditions

MethodCatalystSolventTemp (°C)Yield
ANoneTHF2579%
BHClEtOAc2560%

Q. Table 2: Key ¹H NMR Peaks

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
t-Bu1.45–1.50Singlet
Piperazine CH₂3.20–3.80Multiplet
Aromatic (Oxazolone)6.80–7.40Doublet

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